molecular formula C10H11BrO3 B14084436 2-Bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethan-1-one CAS No. 101386-50-9

2-Bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethan-1-one

Cat. No.: B14084436
CAS No.: 101386-50-9
M. Wt: 259.10 g/mol
InChI Key: GXQSMITUBDTJAG-UHFFFAOYSA-N
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Description

Ethanone, 2-bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]- is a brominated aromatic ketone. This compound is known for its unique chemical structure, which includes a bromine atom, a hydroxy group, and a hydroxyethyl group attached to a phenyl ring. It is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanone, 2-bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]- can be synthesized through several methods. One common method involves the bromination of 4-hydroxy-3-(2-hydroxyethyl)acetophenone. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The compound is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydroxyethylphenyl ethanone.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydroxyethylphenyl ethanone.

    Substitution: Formation of substituted ethanone derivatives.

Scientific Research Applications

Ethanone, 2-bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]- is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its reactivity and functional groups.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]- involves its interaction with various molecular targets. The bromine atom and hydroxy groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The hydroxyethyl group enhances its solubility and reactivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
  • 2-Bromo-4-hydroxy-3-(hydroxymethyl)acetophenone

Uniqueness

Ethanone, 2-bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]- is unique due to the presence of the hydroxyethyl group, which imparts distinct solubility and reactivity properties compared to similar compounds. This makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

2-bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c11-6-10(14)7-1-2-9(13)8(5-7)3-4-12/h1-2,5,12-13H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQSMITUBDTJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544503
Record name 2-Bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101386-50-9
Record name 2-Bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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